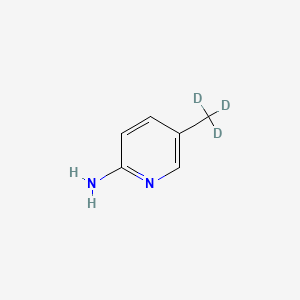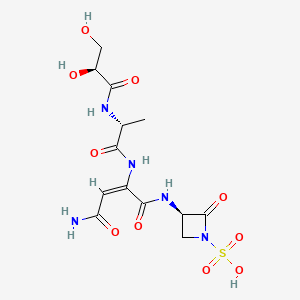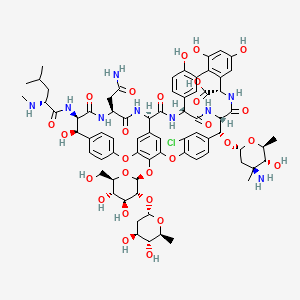
2-Amino-5-(methyl-d3)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-5-(methyl-d3)-pyridine is a stable isotope-labelled compound with the molecular formula C6H5D3N2 and a molecular weight of 111.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an amino group at the 2nd position and a methyl-d3 group at the 5th position . The presence of deuterium (D) in the methyl group indicates that it is a deuterated compound .Physical and Chemical Properties Analysis
This compound is a solid substance that is soluble in chloroform . It should be stored at -20° C . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Computational Chemistry : A study by Kavitha and Alivelu (2022) explored the optimized structure, energies, and properties like hyperpolarizability, polarizability, and dipole moment of 2-Amino 5-Methyl Pyridine. The compound showed potential as a drug candidate due to its physicochemical and pharmacokinetic properties, as indicated by druglikeness principles based on Lipinski and Veber's rules. Additionally, molecular docking studies suggested its binding affinity to protein receptors (Kavitha & Alivelu, 2022).
Antimicrobial Activity : Abu-Youssef et al. (2010) synthesized compounds using 2-amino-3-methylpyridine, which showed considerable antimicrobial activity against various bacteria and the yeast Candida albicans. This highlights the utility of such compounds in developing new antimicrobial agents (Abu-Youssef et al., 2010).
Biotechnological Applications : Stankevičiūtė et al. (2016) reported on the use of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, including 2-amino-5-methylpyridine. This method is promising for preparing various pyridin-5-ols and pyridin-N-oxides, highlighting its potential in biotechnological applications (Stankevičiūtė et al., 2016).
Material Science : Research by Prabha et al. (2016) on 2-amino 5-methyl pyridinium salicylate explored its properties for material science applications. The study involved the growth of single crystals and analysis of their physical properties, including thermal behavior and optical transparency (Prabha et al., 2016).
Drug Development : Cosford et al. (2003) synthesized a compound using 2-methyl-6-(phenylethynyl)pyridine, which is related to 2-Amino-5-(methyl-d3)-pyridine, demonstrating its potential as a therapeutic agent with improved properties, including potency and selectivity (Cosford et al., 2003).
Pharmaceutical Synthesis : A study reported a case of poisoning due to inhalation of 5-amino-2-(trifluoromethyl)pyridine, a related compound, emphasizing the need for caution in its industrial production due to its toxicity (Tao et al., 2022).
Properties
IUPAC Name |
5-(trideuteriomethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBSSVKZOPZBKW-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)
![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/no-structure.png)










